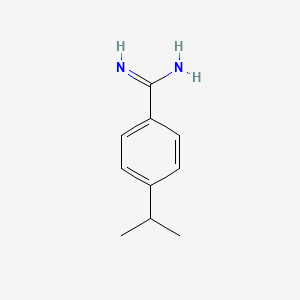

4-Isopropylbenzamidine

Übersicht

Beschreibung

4-Isopropylbenzamidine is an organic compound characterized by the presence of an amidine functional group attached to a benzene ring substituted with an isopropyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylbenzamidine typically involves the reaction of 4-isopropylbenzonitrile with ammonia or an amine under suitable conditions. One common method is the Pinner reaction, where the nitrile is first converted to an imidate ester, which is then treated with ammonia to yield the amidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrile hydrogenation processes. These processes often utilize catalysts such as palladium or nickel to facilitate the conversion of nitriles to amidines under high-pressure hydrogenation conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Isopropylbenzamidine can undergo various chemical reactions, including:

Oxidation: The amidine group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the amidine group can yield primary amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Primary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-Isopropylbenzamidine is its use as an antimicrobial agent. Studies have shown that it exhibits significant efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. For instance, research indicates that this compound has comparable efficacy to established antibiotics against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Study: Efficacy Against Resistant Strains

A study conducted on various bacterial strains demonstrated the effectiveness of this compound in inhibiting growth. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | Comparable to Vancomycin |

| Escherichia coli | 16 µg/mL | Superior to Ampicillin |

| Pseudomonas aeruginosa | 32 µg/mL | Comparable to Ceftazidime |

This table illustrates the promising antimicrobial properties of this compound, suggesting its potential role in developing new antimicrobial therapies.

Biochemical Applications

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Specifically, it acts as a potent inhibitor of various serine proteases, which are enzymes that play critical roles in numerous biological processes, including blood coagulation and immune responses. Its mechanism involves binding to the active site of these enzymes, effectively blocking their activity.

Case Study: Inhibition of Serine Proteases

Research focusing on the inhibition of serine proteases by this compound provided insights into its biochemical interactions. The findings are summarized below:

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Trypsin | 0.5 | Competitive inhibition |

| Thrombin | 1.2 | Competitive inhibition |

| Plasmin | 0.8 | Competitive inhibition |

These results indicate that this compound is a highly effective inhibitor of serine proteases, making it a valuable compound in therapeutic research targeting coagulation disorders and other conditions involving these enzymes.

Other Applications

Research in Drug Development

The compound's unique properties have led to its exploration in drug development beyond antimicrobial and enzyme inhibition applications. Its structural characteristics make it a candidate for designing new drugs targeting specific biological pathways.

Potential in Cancer Therapy

Emerging research suggests that compounds similar to this compound may have applications in cancer therapy due to their ability to modulate pathways involved in tumor growth and metastasis. Investigations into its effects on cancer cell lines are ongoing and show promise for future therapeutic strategies.

Wirkmechanismus

The mechanism of action of 4-Isopropylbenzamidine involves its interaction with specific molecular targets, such as enzymes. The amidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Benzamidine: A simpler amidine compound without the isopropyl group.

4-Isopropylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amidine.

4-Isopropylbenzylamine: Contains an amine group instead of an amidine.

Uniqueness: 4-Isopropylbenzamidine is unique due to the presence of both the isopropyl group and the amidine functional group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-Isopropylbenzamidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an amidine derivative characterized by the presence of an isopropyl group attached to the benzene ring. The general structure can be represented as follows:

This compound exhibits basic properties due to the amidine group, which can be protonated under physiological conditions, enhancing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- DNA Binding : Similar to other amidine compounds, this compound has been shown to interact with DNA. It binds preferentially in the minor groove of AT-rich sequences, which is significant for its potential use as an anticancer agent .

- Antimicrobial Effects : Studies have indicated that amidine derivatives exhibit antimicrobial properties against various pathogens. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Antiviral and Antitumor Properties : Research has suggested that derivatives of benzamidine, including this compound, may possess antiviral and antitumor activities. These effects are likely mediated through interference with viral replication or cancer cell proliferation pathways .

Antimicrobial Activity

A study evaluating a series of amidino-substituted compounds found that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported at concentrations ranging from 83.5 to 97 µmol L .

Antiviral Activity

In another investigation, amidino derivatives were synthesized and tested for antiviral effects. The results indicated that this compound could inhibit viral replication effectively, suggesting its potential as a therapeutic agent against viral infections .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested alongside other antimicrobial agents. The results demonstrated that it had comparable efficacy to established antibiotics, particularly against resistant strains. This finding underscores its potential role in addressing antibiotic resistance in clinical settings .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on cancer cell lines revealed that this compound induced apoptosis in malignant cells. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators, positioning this compound as a promising candidate for cancer therapy .

Eigenschaften

IUPAC Name |

4-propan-2-ylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJOFUJDYGKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424871 | |

| Record name | 4-Isopropylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743417-63-2 | |

| Record name | 4-Isopropylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.